molecular formula C13H21NO B13250299 1-(4-Methoxyphenyl)hexan-1-amine

1-(4-Methoxyphenyl)hexan-1-amine

Cat. No.: B13250299
M. Wt: 207.31 g/mol
InChI Key: XHRHWDRQAQNQJW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexan-1-amine: is an organic compound with the molecular formula C₁₃H₂₁NO . It is characterized by the presence of a hexyl chain attached to an amine group and a methoxyphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Raney nickel as a catalyst in the hydrogenation of 1-cyano-4-methoxybenzene can produce this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)hexan-1-amine is unique due to the combination of its hexyl chain and methoxyphenyl group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its longer alkyl chain compared to 4-Methoxyphenethylamine and 1-(4-Methoxyphenyl)butan-1-amine may result in different biological activities and applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10,13H,3-6,14H2,1-2H3

InChI Key

XHRHWDRQAQNQJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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